molecular formula C7H10N2O3 B13788395 2-Methoxyethyl 1H-imidazole-1-carboxylate CAS No. 86321-17-7

2-Methoxyethyl 1H-imidazole-1-carboxylate

Cat. No.: B13788395
CAS No.: 86321-17-7
M. Wt: 170.17 g/mol
InChI Key: SQFUIOWCOBPWPJ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 1H-imidazole-1-carboxylate is a chemical compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 1H-imidazole-1-carboxylate typically involves the reaction of imidazole with methoxyethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-Methoxyethyl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of functional materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methoxyethyl 1H-imidazole-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 1H-imidazole-1-carboxylate: This compound lacks the methoxyethyl group, resulting in different chemical properties and applications.

    Ethyl 1H-imidazole-1-carboxylate: Similar to the methyl derivative but with an ethyl group, leading to variations in reactivity and solubility.

    1-Methyl-1H-imidazole-2-carboxylate: This compound has a methyl group at the 1-position and a carboxylate group at the 2-position, offering different biological activities and synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

86321-17-7

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-methoxyethyl imidazole-1-carboxylate

InChI

InChI=1S/C7H10N2O3/c1-11-4-5-12-7(10)9-3-2-8-6-9/h2-3,6H,4-5H2,1H3

InChI Key

SQFUIOWCOBPWPJ-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)N1C=CN=C1

Related CAS

86321-17-7

Origin of Product

United States

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